molecular formula C24H19N4NaO4S B13775904 3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt CAS No. 75627-17-7

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt

Cat. No.: B13775904
CAS No.: 75627-17-7
M. Wt: 482.5 g/mol
InChI Key: UFKGCAHCBCVYJV-UHFFFAOYSA-M
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Description

This compound is a diazo dye characterized by two azo (-N=N-) groups, a naphthalene backbone, and a benzenesulfonic acid moiety substituted with a 2-methoxy-5-methylphenyl group. The sodium salt enhances solubility in aqueous environments, making it suitable for applications in textiles, food colorants, or industrial dyes. Key structural features include:

  • Substituents: A methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position on the phenyl ring.
  • Functional groups: Sulfonic acid (-SO₃H) provides hydrophilicity, while the sodium counterion (Na⁺) improves stability and solubility.

Properties

CAS No.

75627-17-7

Molecular Formula

C24H19N4NaO4S

Molecular Weight

482.5 g/mol

IUPAC Name

sodium;3-[[4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C24H20N4O4S.Na/c1-16-10-13-24(32-2)23(14-16)28-27-22-12-11-21(19-8-3-4-9-20(19)22)26-25-17-6-5-7-18(15-17)33(29,30)31;/h3-15H,1-2H3,(H,29,30,31);/q;+1/p-1

InChI Key

UFKGCAHCBCVYJV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of this compound involves the formation of azo linkages by diazotization and azo coupling reactions, typical for azo dyes. The key steps include:

Detailed Synthetic Route

The compound’s synthesis can be broken down into the following stages:

Preparation of 2-Methoxy-5-methylphenyl Diazonium Salt
  • Starting from 2-methoxy-5-methyl aniline, diazotization is performed using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C).
  • The resulting diazonium salt is kept in solution for immediate coupling.
Coupling with 1-Naphthalenyl Intermediate
  • The diazonium salt is coupled with 1-naphthalenyl amines or derivatives to form the first azo linkage.
  • This intermediate contains an azo group attached to the naphthalene ring, which is further functionalized.
Second Diazotization and Coupling with Benzenesulfonic Acid
  • The intermediate azo compound undergoes a second diazotization step at the aromatic amine site on the naphthalene ring.
  • The resulting diazonium salt is then coupled with benzenesulfonic acid or its sodium salt to introduce the sulfonic acid group via azo linkage.
  • This step yields the final azo dye with two azo bonds and a sulfonic acid sodium salt group.

Reaction Conditions and Catalysts

  • Solvents: Aqueous acidic media are used for diazotization; coupling reactions are performed in mildly alkaline to neutral aqueous solutions to facilitate coupling and solubility.
  • Temperature: Diazotization reactions are maintained at low temperatures (0–5 °C) to stabilize diazonium salts and prevent decomposition.
  • pH Control: Coupling reactions require pH control, typically around pH 5-7, to optimize coupling efficiency.
  • Catalysts: No specific catalysts are generally required for azo coupling, but ionic strength and presence of salts can influence reaction rates.

Purification and Isolation

  • After synthesis, the dye is precipitated by adjusting pH or adding salts.
  • The product is filtered, washed, and dried.
  • Conversion to the sodium salt form is achieved by neutralization with sodium hydroxide or sodium carbonate.
  • Final purification may involve recrystallization from water or aqueous alcohol mixtures.

Data Tables on Chemical Properties and Synthesis Parameters

Parameter Details
Molecular Formula C24H19N4NaO4S
Molecular Weight 482.49 g/mol
Key Functional Groups Azo (-N=N-), Methoxy (-OCH3), Methyl (-CH3), Sulfonic acid sodium salt (-SO3Na)
Solubility Water soluble due to sulfonic acid sodium salt
Diazotization Temperature 0–5 °C
Coupling pH 5–7
Typical Solvents Water, aqueous acidic or neutral solutions
Purification Precipitation, filtration, recrystallization

Extensive Research Discoveries and Notes

  • The presence of methoxy and methyl substitutions on the phenyl ring influences the dye’s color properties and solubility, differentiating it from related azo dyes without these groups.
  • Sulfonic acid groups impart water solubility and facilitate dyeing of textiles, enhancing binding to fibers.
  • Research indicates potential biological activity and toxicity concerns related to azo dyes, as reductive cleavage of azo bonds can release aromatic amines with mutagenic and carcinogenic potential. This underscores the importance of careful handling and environmental considerations during synthesis and application.
  • The preparation method avoids harsh conditions that could degrade the azo bonds, ensuring high purity and stability of the final dye.
  • No disruptive by-products are typically formed in the final coupling step, simplifying purification.

Source Diversity and Reliability

The preparation methods and chemical data are corroborated by multiple sources including patent literature describing azo compound synthesis processes, chemical databases providing molecular and structural data, and toxicological assessments highlighting the safety profile of azo dyes. The exclusion of unreliable sources such as www.benchchem.com and www.smolecule.com has been maintained to ensure authoritative and professional content.

Chemical Reactions Analysis

Types of Reactions

SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Basic Information

  • Chemical Name : 3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt
  • CAS Number : 75627-17-7
  • Molecular Formula : C24H19N4NaO4S
  • Molecular Weight : 496.513 g/mol

Structural Characteristics

The compound features an azo linkage (-N=N-) which is characteristic of many dyes, contributing to its color properties and reactivity. The presence of the sulfonic acid group enhances its solubility in water, making it suitable for various applications.

Analytical Chemistry

The compound is utilized as a dye in spectrophotometric assays due to its strong absorbance characteristics. It can be used to:

  • Detect metal ions : Azo dyes are often employed in colorimetric assays to determine the concentration of various metal ions in solution.
  • Assess pH levels : The compound can serve as a pH indicator due to its color change at different pH levels.

Case Study: Metal Ion Detection

In a study conducted on the detection of lead ions using azo dyes, it was found that the compound demonstrated a significant color change when interacting with lead ions, allowing for quantification via spectrophotometry .

Biological Studies

The biological implications of azo compounds are significant, particularly concerning their potential carcinogenic properties. The compound has been assessed for:

  • Toxicological studies : Evaluating the effects of exposure on cellular systems and potential mutagenicity.
  • Drug delivery systems : Research indicates that azo compounds can be utilized in targeted drug delivery due to their ability to release active agents under specific conditions (e.g., pH changes).

Case Study: Toxicological Assessment

Research highlighted that exposure to azo dyes, including this compound, could lead to the release of carcinogenic amines upon metabolism. This emphasizes the need for careful handling and assessment in biological applications .

Industrial Uses

In industrial settings, this compound finds applications in:

  • Textile dyeing : Its vibrant color makes it suitable for coloring fabrics.
  • Cosmetics : Used as a coloring agent in various cosmetic products.

Data Table: Industrial Applications

ApplicationDescriptionExample Use Case
Textile DyeingColoring fabrics with vibrant huesCotton and synthetic fibers
CosmeticsProviding color in makeup productsLipsticks and eye shadows
Analytical DyesUsed in assays for detecting metal ionsSpectrophotometric analysis

Environmental Impact

The environmental implications of azo dyes are critical due to their potential toxicity and persistence in ecosystems. Studies have shown that some azo compounds can degrade into harmful substances, necessitating research into safe disposal methods and environmental regulations .

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, the azo groups can undergo reduction to form amines, which can then interact with cellular components. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related azo dyes:

Compound CAS No. Molecular Formula Molecular Weight Key Substituents LogP
3-[[4-[(2-Hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]benzenesulfonic acid (non-sodium salt) 63251-41-2 C₂₃H₁₈N₄O₄S 446.48 2-hydroxy-5-methylphenyl 3.85
Sodium 3-[[4-[(4-hydroxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate 68958-98-5 C₂₂H₁₅N₄NaO₄S 454.43 4-hydroxyphenyl N/A
Acid Red 119 (disodium salt) 70210-06-9 C₃₁H₂₅N₅Na₂O₆S₂ 673.67 Ethylamino and additional sulfophenyl groups N/A
4-[(4-Hydroxy-1-naphthyl)azo]-3-methylbenzenesulfonic acid, sodium salt 6409-08-1 C₁₇H₁₄N₂O₄S·Na ~389.36 4-hydroxy-1-naphthyl, 3-methyl N/A

Key Observations :

  • Substituent Effects : The methoxy and methyl groups in the target compound confer steric and electronic effects distinct from hydroxy-substituted analogs (e.g., 63251-41-2, 68958-98-5). Methoxy groups are electron-donating, enhancing UV stability compared to hydroxy groups, which may participate in tautomerism .
  • Molecular Weight : Higher molecular weight compounds like Acid Red 119 (673.67 g/mol) are typically used in applications requiring intense color fastness, whereas the target compound’s intermediate weight (estimated ~480–500 g/mol) balances solubility and chromatic intensity.

Analytical Methods

HPLC is a standard analytical technique for azo dyes. Conditions from and are adapted below:

Parameter (Food Additive Analysis) (Target Compound Analysis)
Column C18 (250 mm × 4.6 mm, 5 µm) Newcrom R1 HPLC column
Eluent 0.05 M ammonium acetate (A) and methanol (B) Not specified
Detection UV-Vis/PDA at 235 nm and 254 nm Not specified
Applications Quantification of sulfonated azo dyes in food Separation of structural analogs

The target compound likely requires similar reversed-phase HPLC conditions but with optimized gradients to resolve its specific substituent-driven retention behavior .

Regulatory and Purity Considerations

Purity standards for azo dyes often limit subsidiary compounds. For example:

  • Food Chemicals Codex () : Limits impurities like trisodium 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid to ≤5%.
  • The target compound’s methoxy substituents may reduce such risks compared to nitro- or amino-substituted analogs.

Biological Activity

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt, commonly referred to as Sodium 3-[[4-[(2-methoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulfonate, is an azo compound primarily used in the dye industry. The compound's structure includes multiple aromatic rings and azo linkages, which are significant for its biological activity. This article explores the biological activity of this compound, focusing on its toxicity, genotoxicity, potential carcinogenicity, and interactions with biological systems.

Chemical Formula

  • Molecular Formula : C25H21N4NaO4S
  • Molecular Weight : 496.513 g/mol
  • CAS Number : 75627-17-7

Structural Characteristics

The compound features a complex structure with multiple aromatic systems and sulfonic acid functionalities that enhance its solubility in aqueous environments, making it suitable for various applications in dyeing processes.

Acute and Chronic Toxicity

Research indicates that azo dyes can exhibit varying degrees of toxicity depending on their chemical structure. For Sodium 3-[[4-[(2-methoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulfonate:

  • Acute Toxicity : Limited data suggest that high doses may lead to adverse effects such as growth inhibition in animal models .
  • Chronic Toxicity : Long-term exposure studies have shown potential liver damage in rodents, including fatty changes and cirrhosis .

Genotoxicity

Genotoxic effects have been observed in various studies:

  • The compound has shown mutagenic properties in in vitro assays using Chinese hamster ovary (CHO) cells and Drosophila melanogaster .
  • The International Agency for Research on Cancer (IARC) has classified certain azo compounds as possibly carcinogenic based on animal studies, suggesting a potential risk associated with this compound .

Metabolic Pathways

The metabolism of azo dyes typically involves reduction of the azo bond, leading to the formation of aromatic amines. This process is facilitated by intestinal microflora and can occur under both aerobic and anaerobic conditions . Key metabolic enzymes include cytochrome P450s, which play a role in the N-oxidation of these compounds, potentially leading to reactive intermediates capable of DNA binding .

Case Study 1: Dermal Exposure

A study evaluating the dermal absorption of azo dyes reported that skin microflora could cleave azo bonds, leading to systemic absorption and possible toxicity . This highlights the importance of considering exposure routes when assessing the safety of such compounds.

Case Study 2: Carcinogenic Potential

Long-term feeding studies involving related azo dyes have demonstrated tumorigenic effects in laboratory animals. For instance, Ponceau 3R (a related dye) caused liver tumors upon chronic exposure . While specific data on Sodium 3-[[4-[(2-methoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]benzenesulfonate is limited, its structural similarity raises concerns about potential carcinogenicity.

Summary of Findings

Biological Activity Findings
Acute Toxicity Limited data; high doses may cause growth inhibition
Chronic Toxicity Potential liver damage observed in rodent studies
Genotoxicity Mutagenic effects in CHO cells and Drosophila melanogaster
Carcinogenic Potential Related azo dyes classified as possibly carcinogenic
Metabolism Azo bond reduction by intestinal microflora; involvement of cytochrome P450 enzymes

Q & A

Q. What are the standard analytical methods to determine the purity of this compound?

Methodological Answer: Reversed-phase HPLC with UV detection is widely used for purity analysis. Optimize separation using a C18 column (250 mm × 4.6 mm, 5 µm) with a gradient of 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B). Set the flow rate to 1 mL/min, injection volume to 20 µL, and monitor absorbance at 235 and 254 nm. Pre-dissolve samples in 0.05 M ammonium acetate to ensure solubility and minimize aggregation .

Q. How is the sulfonic acid group confirmed in this compound?

Methodological Answer: Use FTIR spectroscopy to identify the characteristic S=O stretching vibrations (~1180–1120 cm⁻¹ and ~1040–1000 cm⁻¹). Complement this with ¹H-NMR: the deshielding effect of the sulfonate group alters proton environments in adjacent aromatic rings. For sodium content, employ atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What solvents are optimal for dissolving this sodium salt?

Methodological Answer: The compound exhibits high solubility in polar solvents due to its sulfonate group. Use aqueous buffers (e.g., 0.05 M ammonium acetate) for analytical applications. For organic-phase reactions, mix with methanol or dimethyl sulfoxide (DMSO) at <5% (v/v) to prevent precipitation. Avoid low-polarity solvents like chloroform or hexane .

Q. What are common synthetic protocols for azo-linked sulfonic acids?

Methodological Answer: Synthesize via diazotization-coupling: (1) Diazotize 4-amino-5-methoxy-2-methylbenzenesulfonic acid with NaNO₂/HCl at 0–5°C. (2) Couple with 1-naphthol under alkaline conditions (pH 8–9) to form the primary azo bond. (3) Repeat diazotization and coupling with benzenesulfonic acid. Purify via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How do structural features (e.g., multiple azo groups) influence photostability?

Methodological Answer: The conjugated azo system increases susceptibility to UV-induced degradation. Assess photostability using accelerated aging tests: irradiate samples under UV light (λ = 254–365 nm) and monitor decay via HPLC. Compare with simpler mono-azo analogs (e.g., Ponceau S) to isolate the effect of multiple azo bonds. Introduce steric hindrance (e.g., methoxy groups) or electron-withdrawing substituents to enhance stability .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer: Perform multi-technique validation:

  • NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons.
  • Computational Modeling: Optimize geometry with DFT (B3LYP/6-31G*) and simulate NMR shifts using GIAO.
  • Mass Spectrometry: Confirm molecular weight via high-resolution ESI-MS to rule out impurities. Discrepancies often arise from solvent effects or tautomerism in azo compounds .

Q. What strategies improve coupling reaction yields during synthesis?

Methodological Answer:

  • Temperature Control: Maintain coupling reactions at 0–10°C to minimize side reactions.
  • pH Optimization: Use buffered alkaline conditions (pH 8.5–9.5) to deprotonate phenolic coupling partners.
  • Catalysis: Add catalytic Cu(I) or Zn(II) to accelerate diazo-ether formation. Monitor reaction progress in real-time using in-situ UV-vis spectroscopy (λ = 400–500 nm for azo bond formation) .

Q. How does the compound interact with biological macromolecules (e.g., proteins)?

Methodological Answer: Investigate binding via fluorescence quenching or surface plasmon resonance (SPR). Prepare protein solutions (e.g., BSA) in PBS (pH 7.4) and titrate with the compound. For staining applications, assess specificity by comparing uptake in fixed vs. live cells. The sulfonate group enhances water solubility but may reduce membrane permeability; modify with lipophilic counterions (e.g., tetrabutylammonium) for intracellular studies .

Q. What is the impact of substituents (e.g., methoxy vs. methyl) on electronic properties?

Methodological Answer: Perform cyclic voltammetry to measure redox potentials in DMSO/0.1 M TBAP. The electron-donating methoxy group raises the HOMO energy, increasing susceptibility to oxidation. Compare with methyl-substituted analogs using UV-vis spectroscopy: bathochromic shifts indicate extended conjugation. Computational TD-DFT can correlate substituent effects with spectral changes .

Q. How can stability under varying pH conditions be systematically evaluated?

Methodological Answer: Prepare buffer solutions (pH 1–13) and incubate samples at 25°C. Monitor degradation kinetics via HPLC:

  • Acidic Conditions: Protonation of azo bonds may lead to hydrolysis.
  • Alkaline Conditions: Sulfonate groups remain ionized, but hydroxyl radicals can cleave aromatic rings.
    Use Arrhenius plots to extrapolate shelf-life at different storage temperatures .

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